1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
Description
The compound 1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone (molecular formula: C₁₉H₂₀N₅O₄) features a phenyl-ethanone core linked to a piperazine ring substituted with a 4-nitro-1H-pyrazole-3-carbonyl group. This structure combines a lipophilic aromatic system (phenyl-ethanone) with a polar, electron-deficient pyrazole-nitrogen heterocycle, making it a candidate for diverse pharmacological applications. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related arylpiperazine derivatives .
Properties
IUPAC Name |
1-[4-[4-(4-nitro-1H-pyrazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-11(22)12-2-4-13(5-3-12)19-6-8-20(9-7-19)16(23)15-14(21(24)25)10-17-18-15/h2-5,10H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUOAXFFWCORQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148433 | |
| Record name | 1-[4-[4-[(4-Nitro-1H-pyrazol-3-yl)carbonyl]-1-piperazinyl]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005592-10-8 | |
| Record name | 1-[4-[4-[(4-Nitro-1H-pyrazol-3-yl)carbonyl]-1-piperazinyl]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005592-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[4-[(4-Nitro-1H-pyrazol-3-yl)carbonyl]-1-piperazinyl]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as heterogeneous catalysts, and environmentally friendly procedures like microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenyl and piperazine rings can participate in substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Piperazine-Linked Pyrazole Derivatives
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}ethanone (C₁₈H₂₂N₅O₃) Key Difference: Incorporates a 3,5-dimethylpyrazole instead of the 4-nitro group.
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) (C₁₃H₁₅F₃N₂O) Key Difference: Replaces the pyrazole-carbonyl group with a trifluoromethylphenyl moiety. Impact: The electron-withdrawing CF₃ group enhances metabolic stability and serotonin/dopamine receptor binding, as seen in antipsychotic activity studies .
Pyridine vs. Pyrazole Heterocycles
1-[4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl]ethanone (C₁₈H₁₉N₃O₂) Key Difference: Substitutes pyridine for pyrazole in the carbonyl-linked heterocycle. Impact: Pyridine’s basic nitrogen may improve solubility but reduce nitro group-mediated enzyme inhibition (e.g., CYP51 in antiparasitic activity) .
Key Observations :
- The nitro-pyrazole group in the target compound may enhance antimicrobial or antiparasitic activity via electrophilic interactions, similar to CYP51 inhibitors like UDO .
- Piperazine-acetyl moieties in biphenyl derivatives (e.g., ) demonstrate CNS activity, suggesting structural flexibility for neuropharmacological optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
